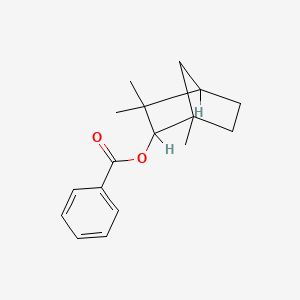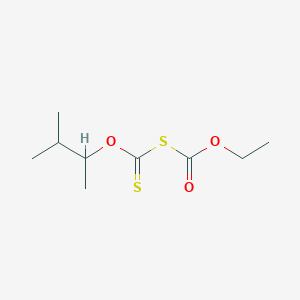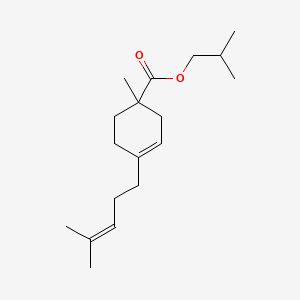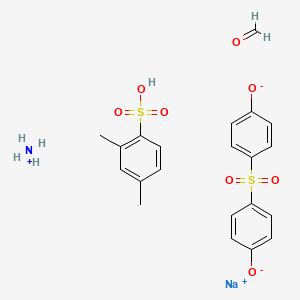
N-(2-Chloroethyl)-N-ethylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N. It is a derivative of aniline, where the hydrogen atoms in the amino group are replaced by a 2-chloroethyl and an ethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride can be synthesized through the reaction of N-ethylaniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-substituted ethyl)-N-ethylaniline derivatives.
Oxidation: Formation of N-(2-chloroethyl)-N-ethylaniline N-oxide.
Reduction: Formation of N-ethyl-N-(2-hydroxyethyl)aniline.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N-ethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N-ethylaniline hydrochloride involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of proteins and nucleic acids. This alkylation can disrupt cellular processes and has been explored for its potential cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloroethyl)-N-methylaniline hydrochloride
- N-(2-Chloroethyl)-N-isopropylaniline hydrochloride
- N-(2-Chloroethyl)-N-phenylaniline hydrochloride
Uniqueness
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is unique due to its specific alkylating properties and the balance between its hydrophobic and hydrophilic characteristics. This balance allows it to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.
Propiedades
| 63951-10-0 | |
Fórmula molecular |
C10H15Cl2N |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
2-chloroethyl-ethyl-phenylazanium;chloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3;1H |
Clave InChI |
VQUFUMYOMCTLSC-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CCCl)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)

![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)

